5-[(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,4-Dichloroamphetamine involves several steps:
Starting Material: The synthesis begins with 3,4-Dichlorobenzyl Chloride.
Nitrile Formation: The reaction of 3,4-Dichlorobenzyl Chloride with cyanide anion produces 3,4-Dichlorophenylacetonitrile.
Acetoxy Formation: This intermediate is then reacted with sodium methoxide and ethyl acetate to form Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile.
Nitrile Removal: The nitrile group is removed in the presence of sulfuric acid to yield 3,4-Dichlorophenylacetone.
Oxime Formation: The acetone is then converted to an oxime using hydroxylamine.
Reduction: Finally, the oxime is reduced to produce 3,4-Dichloroamphetamine.
Chemical Reactions Analysis
3,4-Dichloroamphetamine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dichloroamphetamine has been studied extensively in scientific research:
Chemistry: It is used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: The compound is used to study the serotonin system due to its ability to release serotonin.
Medicine: Research has explored its potential therapeutic effects and its role as a neurotoxin.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
3,4-Dichloroamphetamine acts primarily as a serotonin releasing agent. It binds to the serotonin transporter with high affinity, leading to the release of serotonin into the synaptic cleft. This action results in increased serotonin levels, which can affect mood, cognition, and other physiological processes. The compound also inhibits monoamine oxidase, an enzyme responsible for the breakdown of serotonin, further enhancing its effects .
Comparison with Similar Compounds
3,4-Dichloroamphetamine is similar to other amphetamine derivatives such as:
Para-chloroamphetamine: Both compounds act as serotonin releasing agents, but 3,4-Dichloroamphetamine has slightly lower potency.
3-Methoxy-4-methylamphetamine: This compound also affects the serotonin system but has different pharmacological properties.
Cericlamine: Another serotonin releasing agent with distinct chemical structure and effects.
The uniqueness of 3,4-Dichloroamphetamine lies in its specific binding affinity and its dual role as a serotonin releasing agent and monoamine oxidase inhibitor .
Properties
IUPAC Name |
5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c1-17-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(18)13-7/h2-4,15H,1H3,(H2,13,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLYAEDUIKQBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.